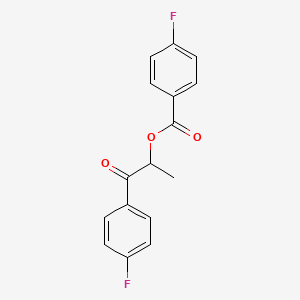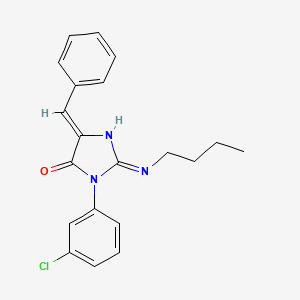![molecular formula C7H10N4O2S B13377443 2-(1,5,6,7-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid](/img/structure/B13377443.png)
2-(1,5,6,7-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is a heterocyclic compound that features a triazolopyrimidine core fused with a tetrahydro ring and a sulfanylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions such as temperature, solvent, and catalyst to achieve efficient synthesis. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted acetic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is explored for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
作用機序
The mechanism of action of (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine): Similar core structure but different substituents.
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine): Another related compound with a pyridine ring.
Uniqueness
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is unique due to its specific combination of a triazolopyrimidine core with a sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H10N4O2S |
|---|---|
分子量 |
214.25 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H10N4O2S/c12-5(13)4-14-7-10-9-6-8-2-1-3-11(6)7/h1-4H2,(H,8,9)(H,12,13) |
InChIキー |
VTSYLHIRQQISIQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=NN=C(N2C1)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377364.png)

![4-(Methylamino)-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidine-2-thiol](/img/structure/B13377379.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one](/img/structure/B13377384.png)
methyl]benzenesulfonamide](/img/structure/B13377392.png)
![1-Adamantyl({[4-(3,3-dimethyl-1-triazenyl)phenyl]sulfonyl}imino)methanolate](/img/structure/B13377403.png)
![7-Aminopyrimido[4,5-c]pyridazin-5-ol](/img/structure/B13377414.png)
![Ethyl 7-amino-2-oxo-3-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377422.png)
![N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine](/img/structure/B13377424.png)
![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B13377431.png)

![5,7-Dibromo-2-hydroxy-3-[3-(3-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377439.png)
![Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-](/img/structure/B13377440.png)
![3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377444.png)
